2-[(4-aminophenyl)amino]propane-1,3-diol dihydrochloride
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Overview
Description
2-[(4-aminophenyl)amino]propane-1,3-diol dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes an aminophenyl group attached to a propane-1,3-diol backbone, and it is commonly used in various chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-aminophenyl)amino]propane-1,3-diol dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-nitroaniline and glycidol.
Reduction: The nitro group of 4-nitroaniline is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Nucleophilic Substitution: The resulting 4-aminophenylamine is then reacted with glycidol under basic conditions to form 2-[(4-aminophenyl)amino]propane-1,3-diol.
Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-aminophenyl)amino]propane-1,3-diol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be tailored for specific applications in research and industry.
Scientific Research Applications
2-[(4-aminophenyl)amino]propane-1,3-diol dihydrochloride is widely used in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-aminophenylamine
- Propane-1,3-diol
- 2-aminopropane-1,3-diol
Uniqueness
2-[(4-aminophenyl)amino]propane-1,3-diol dihydrochloride is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
2694744-73-3 |
---|---|
Molecular Formula |
C9H16Cl2N2O2 |
Molecular Weight |
255.1 |
Purity |
95 |
Origin of Product |
United States |
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